1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine is an organic compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a brominated dimethylphenyl group attached to a sulfonyl group, which is further connected to a methylpiperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine typically involves multiple steps, starting with the bromination of 2,4-dimethylphenyl compounds. The brominated intermediate is then subjected to sulfonylation reactions to introduce the sulfonyl group. Finally, the sulfonylated intermediate is reacted with 4-methylpiperidine under specific conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The brominated phenyl group may also contribute to the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine can be compared with other sulfonyl piperidines, such as:
- 1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-4-methylpiperidine
- 1-(5-Bromo-2,3-dimethylphenyl)sulfonyl-4-methylpiperidine These compounds share similar structural features but differ in the position of the bromine and methyl groups on the phenyl ring. The unique arrangement of these substituents in this compound may result in distinct chemical and biological properties, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
433689-20-4 |
---|---|
Molekularformel |
C14H20BrNO2S |
Molekulargewicht |
346.29g/mol |
IUPAC-Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C14H20BrNO2S/c1-10-4-6-16(7-5-10)19(17,18)14-9-13(15)11(2)8-12(14)3/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
FPJIMMNSZYWFFS-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)C)Br |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.